1-cyclopentyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopentyl group, a methylphenylmethylsulfanyl group, and a cyclopentapyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative.
Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the cyclopentapyrimidinone core.
Attachment of the Methylphenylmethylsulfanyl Group: This step can be carried out using a thiol-ene reaction, where the methylphenylmethylsulfanyl group is introduced via a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOPENTYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: shares similarities with other cyclopentapyrimidinone derivatives and compounds containing sulfanyl groups.
Uniqueness
Structural Uniqueness: The combination of a cyclopentyl group, a methylphenylmethylsulfanyl group, and a cyclopentapyrimidinone core is unique and may confer distinct chemical and biological properties.
Functional Group Diversity:
Properties
Molecular Formula |
C20H24N2OS |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H24N2OS/c1-14-7-2-3-8-15(14)13-24-19-17-11-6-12-18(17)22(20(23)21-19)16-9-4-5-10-16/h2-3,7-8,16H,4-6,9-13H2,1H3 |
InChI Key |
KQTBLLPBFRYSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)C4CCCC4 |
Origin of Product |
United States |
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